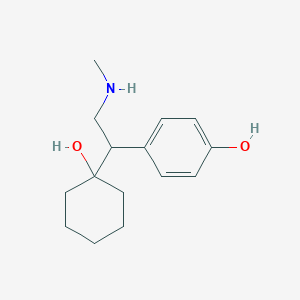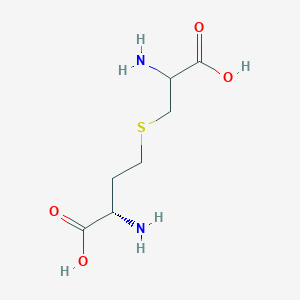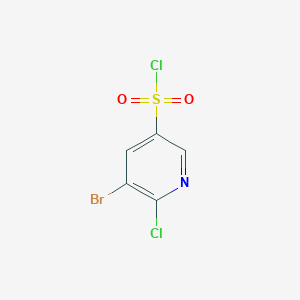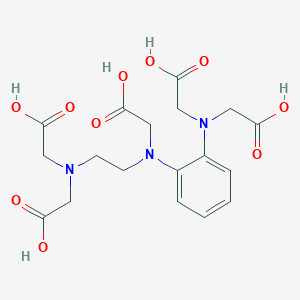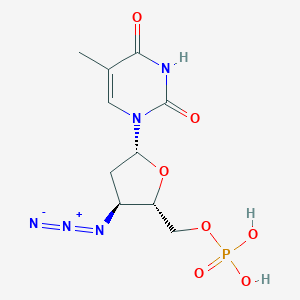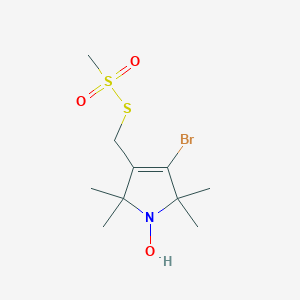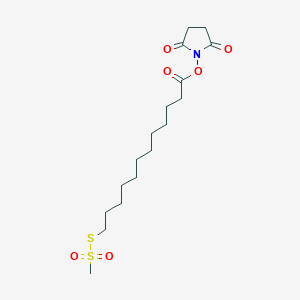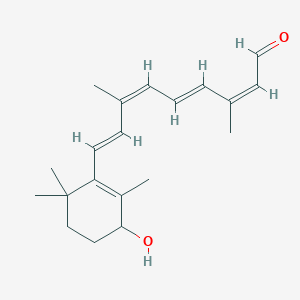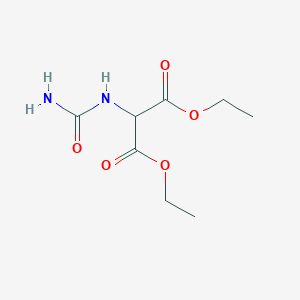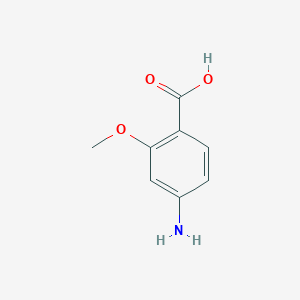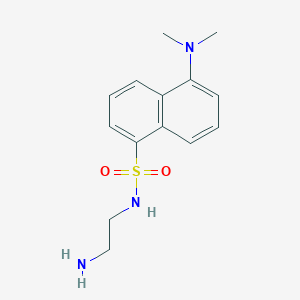
Dansylethylenediamine
概要
説明
Dansylethylenediamine is a lipophilic fluorophore that can be coupled to carboxylic acids of proteins and other water-soluble polymers . It is also known by other names such as N-Dansylethylenediamine, N-(2-Aminoethyl)-5-dimethylamino-1-naphthalenesulfonamide, N-(2-Aminoethyl)dansylamide, DNSEDA, and NSC 666752 .
Synthesis Analysis
The synthesis of Dansylethylenediamine involves the acylation of the amine group by a long hydrophobic chain (a part of a biologically relevant palmitic acid) and by a short hydrophobic tail (a part of acetic acid) .Molecular Structure Analysis
Dansylethylenediamine has a molecular formula of C14H19N3O2S and a molecular weight of 293.38 . The molecule contains a total of 40 bonds, including 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aromatic), and 1 sulfonamide .Chemical Reactions Analysis
The primary aliphatic amine of Dansylethylenediamine can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can be reduced to generate a stable amine derivative .Physical And Chemical Properties Analysis
Dansylethylenediamine appears as a yellow to orange powder . It exhibits fluorescence with λex 360 nm, λem 530 nm±10 nm in methanol . It is slightly soluble in methanol .科学的研究の応用
Fluorescent Probe for Cysteine Detection
Dansyl Ethylenediamine has been used to create a novel fluorescent probe, DN-C, for the detection of cysteine (Cys) based on a d-PeT switching mechanism . In the presence of Cys, the probe exhibits a turn-on fluorescence signal and nearly 28-fold fluorescence intensity enhancement . This application is particularly useful in biological applications where the detection of cysteine is required .
Fluorescent Probe for Cu2+ Detection
A novel dansyl-based fluorescent probe (DG) was designed via the introduction of a dipeptide, glycyl-L-glutamine . This probe showed good selectivity and sensitivity towards Cu2+ in aqueous solutions in the pH span of 6–12 . The coordination of Cu2+ with the dipeptide moiety led to the fluorescent quenching of the dansyl fluorophore . This application is significant for detecting the concentration of Cu2+ which plays a vital role in various biological processes .
Protein Assays & Analysis
Dansyl Ethylenediamine is used in protein assays and analysis . The compound’s properties make it suitable for labeling chemistry, which is a key aspect of protein assays and analysis .
Cellular Localization Studies
Dansyl Ethylenediamine has been used in studies examining cellular localization . Two series of fluorescent molecules were synthesized by acylation of dansyl ethylenediamine and phenylalanine dansyl ethylenediamine with one of either acetyl (C2), hexanyl (C6), cyclohexanecarbonyl (C7), myristyl (C14), or palmityl (C16) groups and examined for entry and localization in Chinese Hamster Ovary (CHO) cells in tissue culture .
作用機序
Target of Action
The primary target of Dansyl Ethylenediamine is proteins . More specifically, it is used for the synthesis of protein-imprinted polymers . These polymers are capable of specific transduction of protein binding events into fluorescent signal changes .
Mode of Action
Dansyl Ethylenediamine interacts with its protein targets through a process known as dansylation . In this process, the compound is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with Dansyl Ethylenediamine, yielding dansylated reaction products . These products are well-retained on reverse-phase columns .
Biochemical Pathways
The compound plays a crucial role in the synthesis of protein-imprinted polymers . These polymers can specifically transduce protein binding events into fluorescent signal changes , which can be crucial in various biochemical pathways involving protein interactions.
Pharmacokinetics
The compound’s ability to react with free amines and form dansylated reaction products that are well-retained on reverse-phase columns suggests that it may have unique distribution and metabolism properties .
Result of Action
The primary result of Dansyl Ethylenediamine’s action is the formation of protein-imprinted polymers that can specifically transduce protein binding events into fluorescent signal changes . This allows for the detection and analysis of these protein binding events, which can be crucial in various biochemical and biomedical research applications .
Action Environment
The action of Dansyl Ethylenediamine can be influenced by various environmental factors. For instance, the dansylation process occurs at room temperature in a sodium carbonate buffer . Additionally, the compound’s fluorescence properties can be affected by the pH of the environment . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15/h3-8,16H,9-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJXLKVNKAXFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188566 | |
| Record name | Dansylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansylethylenediamine | |
CAS RN |
35060-08-3 | |
| Record name | Dansylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035060083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dansylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Dansylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


